molecular formula C3H5N3 B1296081 3-Methyl-1H-1,2,4-triazole CAS No. 7170-01-6

3-Methyl-1H-1,2,4-triazole

Cat. No.: B1296081
CAS No.: 7170-01-6
M. Wt: 83.09 g/mol
InChI Key: PZKFSRWSQOQYNR-UHFFFAOYSA-N
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Description

3-Methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms. The 1,2,4-triazole isomer, in particular, has nitrogen atoms at positions 1, 2, and 4 of the ring. The addition of a methyl group at the 3-position of the ring gives rise to this compound.

Biochemical Analysis

Biochemical Properties

3-Methyl-1H-1,2,4-triazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound can act as an inhibitor or substrate for these enzymes, affecting their activity and altering the metabolic pathways of other compounds. Additionally, this compound has been shown to interact with certain receptors and ion channels, modulating their function and influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis. Moreover, the compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and ion channels. These interactions can lead to changes in gene expression, enzyme activity, and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its activity and potency. Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression, enzyme activity, and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors and other enzymes, affecting metabolic flux and the levels of metabolites. Understanding the metabolic pathways of this compound is essential for predicting its effects on cellular function and overall health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes by specific transporters or passively diffuse through lipid bilayers. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic and toxic effects, as well as its overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. For instance, the reaction of 3-cyano-1-methyl-1H-1,2,4-triazole with formaldehyde under basic conditions can yield this compound . Another method involves the cyclization of 3,5-dibromo-1H-1,2,4-triazole .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow processes. These methods are efficient, environmentally friendly, and allow for the large-scale production of the compound. For example, a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the thiol derivative of this compound yields 1,2,4-triazole .

Comparison with Similar Compounds

3-Methyl-1H-1,2,4-triazole can be compared with other triazole derivatives, such as 1,2,3-triazole and 1,2,4-triazole. While all these compounds share a similar triazole ring structure, their chemical properties and biological activities can vary significantly:

The unique positioning of the methyl group in this compound imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c1-3-4-2-5-6-3/h2H,1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKFSRWSQOQYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878692
Record name 124TRIAZOLE3METHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7170-01-6
Record name 3-Methyl-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7170-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7170-01-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202575
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Record name 3-METHYL-1,2,4-TRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU58ZCY8DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methyl-1H-1,2,4-triazole?

A1: this compound has the molecular formula C3H5N3 and a molecular weight of 83.09 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound and its derivatives?

A2: Researchers frequently utilize infrared and multinuclear NMR (1H and 13C) spectroscopy to characterize these compounds. These techniques provide insights into the compound's structure and bonding properties. [, ]

Q3: How does the structure of this compound influence its potential for tautomerism?

A3: Research suggests a preference for the 3-RA-5-RD-1H-tautomer in both mono- and 3,5-disubstituted 1,2,4-triazoles, including derivatives of this compound. This preference is influenced by the substituents present on the triazole ring. []

Q4: Can you provide an example of how modifications to the this compound structure impact its crystal structure?

A4: In the case of 4-[(E)-(4-Fluorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione, the dihedral angle between the 1,2,4-triazole and benzene rings can vary significantly depending on the specific crystal structure. Studies have identified two independent molecules within the asymmetric unit of this compound, displaying dihedral angles of 36.85° and 7.81°, respectively. These variations in crystal structure are attributed to the influence of intermolecular interactions, such as N—H⋯S hydrogen bonds, which contribute to the overall packing arrangement of the molecules within the crystal lattice. []

Q5: Have any metal complexes incorporating this compound or its derivatives been reported?

A5: Yes, several metal complexes have been synthesized and characterized. For example, researchers have prepared copper(II) complexes with 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione (AMT) as a ligand. The copper(II) ion coordinates with the nitrogen and sulfur atoms of the AMT ligand, forming a distorted octahedral geometry around the metal center. [, ] Additionally, a dimeric silver(I) complex containing a 1,2,4-triazole moiety has also been reported. []

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound itself may not be a widely studied catalyst, a derivative containing this moiety, [Cu(trzadc)2(MeOH)]∙MeOH, has shown catalytic activity in the Chan-Evans-Lam arylation reaction. In this complex, trzadc represents 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid, demonstrating the potential for incorporating this structure into catalytically active compounds. []

Q7: How has computational chemistry been employed in research related to this compound?

A7: Researchers have used theoretical calculations, including Density Functional Theory (DFT), to study the tautomeric conformations of this compound and its derivatives. By calculating 13C NMR chemical shifts based on magnetic shielding tensors, they gain insights into the preferred tautomeric forms in solution. [] Furthermore, computational methods, such as quantitative structure-activity relationship (QSAR) modeling, are utilized to predict the reactivity of related compounds like (benzo-)triazoles. []

Q8: Are there known applications of this compound derivatives in medicinal chemistry?

A8: Yes, derivatives of this compound, particularly those incorporating the 1,2,4-triazole-5(4H)-thione moiety, have been investigated for their potential biological activities. For instance, compounds like 4-salicylideneamino-3-methyl-1,2,4-triazole-5-thione (SAMTT) and 4-(2,4-dihydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione (DBAMTT) have demonstrated anticorrosion properties on mild steel in hydrochloric acid solutions. [] Additionally, various triazole Schiff and Mannich bases have been synthesized and evaluated for their antimicrobial and anthelmintic activities. []

Q9: What analytical techniques are commonly employed to study this compound and its derivatives?

A9: Common analytical techniques include:

  • Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for structural characterization. [, ]
  • X-ray Diffraction: This technique elucidates the crystal structures of these compounds. [, , ]
  • Electrochemical techniques: Methods like potentiodynamic polarization and electrochemical impedance spectroscopy are employed to assess the anticorrosion properties of certain derivatives. []

Q10: Is there research on the environmental impact of this compound and its derivatives?

A10: While specific information on the environmental impact of this compound is limited within the provided research, researchers are actively investigating strategies for resource efficiency and waste management in the synthesis and application of similar heterocyclic compounds. [] Furthermore, studies evaluating the ecotoxicological effects and exploring mitigation strategies for structurally related compounds can provide valuable insights for assessing the potential environmental impact of this compound.

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